Ethyl 5-amino-2-methylbenzoate
Description
Ethyl 5-amino-2-methylbenzoate (CAS: Not explicitly provided; structurally related to 18595-12-5 variants) is an aromatic ester featuring a benzoate backbone substituted with an amino group at position 5 and a methyl group at position 2. The ethyl ester functional group (-COOCH₂CH₃) distinguishes it from methyl ester analogues. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino group, which enables further functionalization (e.g., acylation, diazotization) .
Properties
IUPAC Name |
ethyl 5-amino-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRZPFHAFUADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-methylbenzoate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-methyl-5-nitrobenzoate. This reduction can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Further reduction can convert the amino group to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alkylamines.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-amino-2-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the ester group may enhance lipophilicity, facilitating membrane permeability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Ethyl 5-amino-2-methylbenzoate and related compounds:
Physicochemical Properties
- Solubility: Ethyl esters (e.g., this compound) exhibit lower water solubility compared to methyl esters due to increased hydrophobicity. Halogenated derivatives (e.g., bromo, chloro) further reduce polarity .
- Volatility: Methyl esters (e.g., Mthis compound) have lower boiling points than ethyl analogues, making them suitable for GC analysis .
- Polarity: Amino groups enhance polarity and hydrogen-bonding capacity, influencing chromatographic behavior and biological interactions .
Research Findings and Case Studies
- Synthetic Utility: Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (a benzimidazole derivative) underscores the versatility of amino-benzoate esters in heterocyclic chemistry .
Biological Activity
Ethyl 5-amino-2-methylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and an ethyl ester functional group attached to a methyl-substituted benzoate structure. Its molecular formula is , with a molecular weight of approximately 179.22 g/mol. The unique substitution pattern influences both its chemical reactivity and biological activity.
The mechanism of action of this compound primarily involves:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Membrane Permeability : The ester group enhances lipophilicity, facilitating the compound's ability to permeate biological membranes, which is crucial for its bioactivity .
- Oxidation and Reduction Reactions : Under specific conditions, the amino group may undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to various alkylamines, affecting its biological interactions.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown varying effects on different cell lines, indicating potential applications in cancer therapy .
- Enzyme Modulation : this compound has been explored for its ability to modulate enzyme activity, which could impact metabolic pathways significantly.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound could effectively inhibit cancer cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 45 |
This data supports the hypothesis that this compound may have potential as an anticancer agent .
Enzyme Interaction Studies
Research focusing on the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor for certain metabolic enzymes. This finding is critical as it suggests potential therapeutic applications where modulation of enzyme activity is beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5-methylbenzoate | Methyl group instead of ethyl | Different solubility and reactivity |
| Ethyl 2-amino-5-bromobenzoate | Bromine substituent | Increased reactivity due to bromine |
| Ethyl 2-amino-5-nitrobenzoate | Nitro group at para position | Potential for enhanced biological activity |
These comparisons highlight the versatility and potential applications of this compound in various fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
